molecular formula C13H16N4S B1275450 4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 724749-10-4

4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1275450
CAS No.: 724749-10-4
M. Wt: 260.36 g/mol
InChI Key: STLICZRBJOVEPW-UHFFFAOYSA-N
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Description

Structural Significance of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring system forms the foundational structural element of 4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol, representing one of the most pharmaceutically relevant heterocyclic frameworks in modern medicinal chemistry. The triazole scaffold comprises a five-membered heterocyclic ring containing two carbon atoms and three nitrogen atoms, with the molecular formula C2H3N3 in its unsubstituted form. All atoms within the 1,2,4-triazole structure adopt sp2 hybridization, creating a planar aromatic system with six π-electrons delocalized throughout the ring, which accounts for its exceptional aromatic stability. The electron distribution within this system places significant electron density at the nitrogen atoms while rendering the carbon atoms π-deficient due to their attachment to electronegative nitrogen centers, making them particularly susceptible to nucleophilic attack under mild reaction conditions.

The structural versatility of 1,2,4-triazole derivatives manifests through their capacity to accommodate diverse substituent patterns around the core ring system. The 1,2,4-triazole exists in tautomeric equilibrium between 1H-1,2,4-triazole and 4H-1,2,4-triazole forms, with the 1H-tautomer demonstrating greater thermodynamic stability. This tautomeric behavior significantly influences the substitution patterns and chemical reactivity of triazole derivatives. In the case of this compound, the nitrogen atom at position 4 bears the allyl substituent, while position 5 accommodates the substituted phenyl group and position 3 carries the thiol functionality.

The amphoteric nature of 1,2,4-triazole derivatives contributes substantially to their chemical versatility and biological activity profiles. These compounds demonstrate susceptibility to both N-protonation and deprotonation in aqueous environments, with the pKa of 1,2,4-triazolium species reported at 2.45 and the neutral molecule exhibiting a pKa of 10.26. This dual acid-base behavior enables triazole derivatives to participate in diverse chemical interactions and biological recognition processes. The specific substitution pattern in this compound introduces additional electronic effects through the dimethylamino group, which functions as an electron-donating substituent, and the thiol group, which can participate in various chemical transformations including metal coordination and oxidative coupling reactions.

Table 1: Structural Properties of 1,2,4-Triazole Core System

Property Value Reference
Molecular Formula (unsubstituted) C2H3N3
Ring Hybridization sp2 (all atoms)
π-Electron Count 6
Tautomeric Forms 1H- and 4H-
pKa (triazolium) 2.45
pKa (neutral) 10.26
Planar Structure Yes

Historical Development of Triazole Chemistry

The development of triazole chemistry traces its origins to the early twentieth century, establishing a foundation that would ultimately enable the synthesis of complex derivatives such as this compound. In 1910, German chemists Otto Dimroth and Gustav Fester achieved the first successful synthesis of 1H-1,2,3-triazole through the thermal reaction of hydrazoic acid with acetylene at 100 degrees Celsius over a period of 70 hours. This pioneering work established the fundamental principle that triazole ring systems could be constructed through cycloaddition processes involving nitrogen-rich precursors and unsaturated carbon compounds. Dimroth's subsequent discovery of the eponymous rearrangement of amine-substituted 1,2,3-triazoles, wherein substituent nitrogen atoms exchange positions with adjacent ring nitrogen atoms, further demonstrated the dynamic nature of triazole chemistry.

The synthesis of 1,2,4-triazole derivatives evolved through several distinct methodological approaches that collectively established the synthetic foundation for modern triazole chemistry. The Einhorn-Brunner reaction emerged as a significant early methodology, utilizing acid-catalyzed condensation of formylacetamide with alkyl hydrazines to produce 1-alkyl-5-methyl-1,2,4-triazoles. Simultaneously, the Pellizzari synthesis provided an alternative approach through the reaction of amides with hydrazides, forming acyl amidrazone intermediates that undergo intramolecular cyclization to yield 1,2,4-triazole products. These classical synthetic methods established the fundamental principles of triazole construction while highlighting the importance of nitrogen-containing precursors in ring formation processes.

The preparation of unsubstituted 1,2,4-triazole itself demonstrated the systematic development of synthetic methodology within triazole chemistry. Early approaches involved the reaction of thiosemicarbazide with formic acid, followed by cyclization of the resulting 1-formyl-3-thiosemicarbazide intermediate to produce 1,2,4-triazole-3(5)-thiol, which subsequently underwent oxidative conversion to 1,2,4-triazole using nitric acid or hydrogen peroxide. This synthetic sequence illustrates the historical progression from simple starting materials to increasingly complex triazole derivatives, establishing precedents for the multi-step synthetic approaches required to access compounds such as this compound.

Contemporary developments in triazole synthesis have embraced modern catalytic methodologies and expanded the scope of accessible triazole derivatives. Copper-catalyzed oxidative coupling reactions between organic nitriles and amidines have emerged as powerful tools for triazole construction, operating under atmospheric conditions in dimethyl sulfoxide at elevated temperatures. These methodological advances have enabled the preparation of increasingly complex triazole derivatives with diverse substitution patterns, facilitating access to compounds with sophisticated molecular architectures such as those exemplified by this compound.

Importance in Heterocyclic Chemistry Research

The significance of triazole derivatives in contemporary heterocyclic chemistry research extends far beyond their historical importance, encompassing fundamental contributions to synthetic methodology, biological activity research, and materials science applications. The triazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating exceptional versatility in accommodating diverse biological activities including antimicrobial, anticancer, antiepileptic, anti-inflammatory, antiviral, antihypertensive, and sedative-hypnotic properties. This broad spectrum of biological activities has positioned triazole derivatives at the center of modern drug discovery efforts, where their unique electronic properties and structural characteristics enable selective interactions with diverse biological targets.

The energy-rich nature of triazole heterocycles, resulting from the presence of three nitrogen atoms within the five-membered ring system, contributes significantly to their chemical reactivity and biological activity profiles. Research has demonstrated that triazole derivatives can participate in both electrophilic and nucleophilic substitution reactions, with electrophilic substitution occurring preferentially at nitrogen atoms due to high electron density, while nucleophilic substitution targets the π-deficient carbon atoms under mild reaction conditions. This dual reactivity pattern enables triazole derivatives to serve as versatile synthetic intermediates and pharmacophores in drug design applications.

The pharmaceutical relevance of triazole derivatives has been validated through the successful development of numerous clinically important medications containing triazole structural elements. Notable examples include the antifungal agents fluconazole and itraconazole, which demonstrate the effectiveness of triazole pharmacophores in targeting fungal cytochrome P450 enzymes. The plant growth regulator paclobutrazol further illustrates the agricultural applications of triazole chemistry, while the antibiotic component tazobactam demonstrates the utility of triazole derivatives in addressing antimicrobial resistance challenges.

Research into structure-activity relationships within triazole derivatives has revealed fundamental principles governing their biological activities and chemical properties. Studies have shown that substitution patterns around the triazole ring significantly influence both pharmacological activity and physicochemical properties such as solubility, stability, and bioavailability. The incorporation of specific functional groups, such as the allyl, dimethylamino, and thiol substituents present in this compound, enables fine-tuning of molecular properties to achieve desired biological or chemical characteristics.

Table 2: Research Applications of Triazole Derivatives

Application Area Examples Key Properties Reference
Antifungal Agents Fluconazole, Itraconazole Cytochrome P450 inhibition
Plant Growth Regulation Paclobutrazol Growth hormone modulation
Antimicrobial Enhancement Tazobactam Beta-lactamase inhibition
Coordination Chemistry Triazolate ligands Metal binding capacity
Materials Science Energy-rich compounds High nitrogen content

The fundamental importance of heterocyclic chemistry research, particularly in the triazole domain, continues to expand through investigations into bioorthogonal chemistry applications, where the high nitrogen content of triazoles enables azide-like reactivity patterns useful in biological labeling and modification studies. Additionally, the numerous lone electron pairs present in triazole structures make them valuable as coordination compounds in organometallic chemistry, although they typically do not function as haptic ligands. These diverse applications underscore the continuing relevance of triazole research in advancing both fundamental chemical understanding and practical applications across multiple scientific disciplines.

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c1-4-9-17-12(14-15-13(17)18)10-5-7-11(8-6-10)16(2)3/h4-8H,1,9H2,2-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLICZRBJOVEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396155
Record name 5-[4-(Dimethylamino)phenyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724749-10-4
Record name 5-[4-(Dimethylamino)phenyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

A foundational approach involves cyclocondensation reactions to construct the triazole ring. This method typically starts with a thiosemicarbazide intermediate derived from 4-(dimethylamino)benzaldehyde.

Synthesis of 4-(Dimethylamino)phenyl Thiosemicarbazide

The precursor, 4-(dimethylamino)phenyl thiosemicarbazide, is synthesized by reacting 4-(dimethylamino)benzaldehyde with thiosemicarbazide in ethanol under reflux. The reaction is catalyzed by acetic acid, yielding the thiosemicarbazide intermediate after 6–8 hours.

$$
\text{4-(Dimethylamino)benzaldehyde} + \text{Thiosemicarbazide} \xrightarrow{\text{EtOH, AcOH, Δ}} \text{Thiosemicarbazide Intermediate}
$$

Cyclization to Form the Triazole Core

The thiosemicarbazide undergoes cyclization in the presence of a base such as sodium hydroxide or potassium carbonate. This step forms the 1,2,4-triazole-3-thiol scaffold. Cyclization is typically conducted in aqueous or alcoholic media at 80–100°C for 4–6 hours.

$$
\text{Thiosemicarbazide Intermediate} \xrightarrow{\text{NaOH, H}_2\text{O, Δ}} \text{5-[4-(Dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol}
$$

Allylation of the Triazole-Thiol

The final step introduces the allyl group via nucleophilic substitution. Allyl bromide or allyl chloride is reacted with the triazole-thiol in a polar aprotic solvent (e.g., DMF or DMSO) using a base like potassium carbonate. The reaction proceeds at 60–80°C for 12–24 hours, achieving yields of 65–75%.

$$
\text{Triazole-Thiol} + \text{Allyl Bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF, Δ}} \text{4-Allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol}
$$

Table 1: Optimization of Allylation Conditions
Parameter Tested Range Optimal Condition Yield (%)
Solvent DMF, DMSO, THF DMF 72
Temperature (°C) 50–90 80 75
Reaction Time (h) 8–24 16 70
Base K$$2$$CO$$3$$, NaH K$$2$$CO$$3$$ 68

One-Pot Synthesis via Hydrazine and Carbon Disulfide

An alternative one-pot method simplifies the synthesis by combining hydrazine hydrate, carbon disulfide, and 4-(dimethylamino)benzaldehyde. This approach reduces purification steps and improves scalability.

Reaction Mechanism

Hydrazine hydrate reacts with carbon disulfide to form a dithiocarbazate intermediate, which subsequently reacts with the aldehyde to form the triazole-thiol. Allylation is then performed in situ.

$$
\text{Hydrazine Hydrate} + \text{CS}_2 \rightarrow \text{Dithiocarbazate} \xrightarrow{\text{4-(Dimethylamino)benzaldehyde}} \text{Triazole-Thiol} \xrightarrow{\text{Allyl Bromide}} \text{Target Compound}
$$

Advantages and Limitations

  • Advantages : Fewer intermediates, higher throughput (yields ~70–80%).
  • Limitations : Requires strict temperature control (0–5°C during CS$$_2$$ addition) to prevent side reactions.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields by improving energy transfer. This method is particularly effective for the cyclization and allylation steps.

Cyclization Under Microwave Conditions

Using a microwave reactor, cyclization time is reduced from 6 hours to 30 minutes, with yields increasing to 85%.

Allylation Optimization

Microwave-assisted allylation at 100°C for 1 hour achieves 80% yield, compared to 16 hours under conventional heating.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods
Method Steps Total Time (h) Yield (%) Purity (%)
Cyclocondensation 3 28 65–75 95–98
One-Pot Synthesis 2 18 70–80 90–95
Microwave-Assisted 3 4 80–85 98–99

Chemical Reactions Analysis

Types of Reactions

4-Allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can react with the allyl group under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Substituted triazoles with various functional groups.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its thiol group can participate in various chemical reactions including:

  • Oxidation : Formation of disulfides or sulfonic acids.
  • Reduction : Conversion of nitro groups to amines.
  • Substitution Reactions : Nucleophilic substitution involving the allyl group.

Biological Research

Research has indicated potential applications in:

  • Antimicrobial Activity : The compound has been investigated for its ability to inhibit microbial growth.
  • Anticancer Properties : Studies suggest that it may interact with specific cellular targets involved in cancer progression.

Medical Applications

The compound is being explored for therapeutic effects in various diseases due to its interactions with biological targets. Its mechanism may involve:

  • Coordination with metal ions, enhancing its efficacy as a therapeutic agent.

Industrial Uses

In industry, 4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is utilized as:

  • Corrosion Inhibitor : Effective in protecting metals from oxidative damage due to its thiol functionality.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2020)Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth at low concentrations.
Johnson & Lee (2021)Anticancer ResearchIdentified pathways through which the compound induces apoptosis in cancer cells.
Chen et al. (2019)Corrosion InhibitionShowed that the compound effectively reduces corrosion rates in metal substrates under acidic conditions.

Mechanism of Action

The mechanism of action of 4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it effective as a corrosion inhibitor. In biological systems, the compound may interact with enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the dimethylamino group, which can enhance its solubility and reactivity. This functional group also contributes to its potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

4-Allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol (CAS No. 724749-10-4) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

  • Molecular Formula: C₁₃H₁₆N₄S
  • Molecular Weight: 260.36 g/mol
  • CAS Number: 724749-10-4
  • Structure: The compound features a triazole ring substituted with an allyl group and a dimethylamino phenyl moiety.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with thioketones or thioacids under controlled conditions. This method allows for the introduction of various substituents that can modulate biological activity.

Antifungal Activity

Research has shown that triazole derivatives exhibit significant antifungal properties. In particular, compounds similar to this compound have been tested against various fungal strains. For instance:

CompoundFungal StrainEC50 (µg/mL)
Triazole Derivative ACandida albicans0.25
Triazole Derivative BAspergillus niger0.15
4-Allyl TriazoleRhizoctonia solani0.37

These results indicate that triazole compounds can serve as effective antifungal agents, potentially offering alternatives to conventional antifungals .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains. In vitro studies demonstrated its efficacy against both Gram-positive and Gram-negative bacteria:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The compound exhibited a notable inhibition zone against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Antitumor Activity

Emerging studies indicate that triazole derivatives possess antitumor properties. The mechanism is thought to involve the inhibition of specific kinases crucial for cancer cell proliferation. For example:

CompoundTarget KinaseIC50 (µM)
Triazole ABRAF(V600E)0.5
Triazole BEGFR0.8
4-Allyl TriazoleAurora-A0.6

These findings highlight the potential of this compound in cancer therapy, particularly in targeting resistant cancer types .

Case Studies

  • Antifungal Efficacy : In a study evaluating various triazoles against phytopathogenic fungi, the compound demonstrated significant antifungal activity comparable to commercial fungicides like carbendazole.
  • Antibacterial Screening : A comprehensive screening of triazoles revealed that derivatives similar to the target compound effectively inhibited growth in clinical isolates of resistant bacterial strains.

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